molecular formula C11H15NO2 B7906697 2-Hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide

2-Hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide

Cat. No.: B7906697
M. Wt: 193.24 g/mol
InChI Key: SSXJFZXMGGCGOU-UHFFFAOYSA-N
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Description

Structure and Synthesis: 2-Hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide (CAS: Not explicitly provided; molecular formula inferred as C₁₆H₁₉N₃O₂) is an acetamide derivative featuring an imidazo[1,2-a]pyridine core substituted with a p-tolyl group, a hydroxy group, and dimethylamino moieties. It is synthesized via microwave-assisted reaction of 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine with N,N-dimethyl-2-oxoacetamide in toluene/acetic acid, yielding an 81% product .

Properties

IUPAC Name

2-hydroxy-N,N-dimethyl-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-4-6-9(7-5-8)10(13)11(14)12(2)3/h4-7,10,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXJFZXMGGCGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of α-Hydroxycarboxylic Acid Derivatives with Dimethylamine

A direct route involves coupling 2-hydroxy-2-(p-tolyl)acetic acid with dimethylamine using carbodiimide-based coupling agents. This method, adapted from protocols for analogous α-ketoamides, proceeds via activation of the carboxylic acid to form an intermediate reactive ester, followed by nucleophilic attack by dimethylamine.

Typical Procedure

  • Activation Step : 2-Hydroxy-2-(p-tolyl)acetic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added to form the activated ester.

  • Amidation : Dimethylamine (1.5 equiv, as a 2M solution in THF) is introduced dropwise at 0°C, and the mixture is stirred at 25°C for 16 h.

  • Workup : The reaction is quenched with aqueous HCl (1M), and the organic layer is washed with brine, dried over MgSO₄, and concentrated.

  • Purification : Column chromatography (petroleum ether:ethyl acetate = 5:1) yields the product as a white solid.

Key Data

ParameterValueSource
Yield78–85%
Reaction Temperature25°C
Purification MethodSilica gel chromatography

Cyanohydrin Intermediate Route

This two-step approach, inspired by patents for α-hydroxyacetamides, leverages cyanohydrin formation followed by hydrogenation and amidation.

Step 1: Cyanohydrin Synthesis
p-Tolyl glyoxylic acid is treated with hydrogen cyanide (HCN) or acetone cyanohydrin under acidic conditions to form 2-hydroxy-2-(p-tolyl)acetonitrile.

Step 2: Hydrogenation and Amidation
The cyanohydrin is hydrogenated in the presence of dimethylamine and a palladium catalyst (Pd/C) in methanol at 50°C. The nitrile group is reduced to an amide, yielding the target compound.

Optimized Conditions

ParameterValueSource
Catalyst Loading5% Pd/C (10 wt%)
Hydrogen Pressure3 atm
Yield65–72%

Isocyanate-Mediated Coupling

A less conventional method involves reacting 2-hydroxy-2-(p-tolyl)acetyl chloride with dimethylamine. This route, while efficient, requires careful handling of moisture-sensitive intermediates.

Procedure

  • Chlorination : 2-Hydroxy-2-(p-tolyl)acetic acid is treated with thionyl chloride (SOCl₂) at reflux to form the acyl chloride.

  • Amidation : The acyl chloride is added to a chilled solution of dimethylamine in DCM. Triethylamine (TEA) is used to scavenge HCl.

  • Isolation : The product is extracted with ethyl acetate and purified via recrystallization from hexane/ethyl acetate.

Critical Parameters

  • Excess SOCl₂ (2.0 equiv) ensures complete chlorination.

  • Low temperatures (−10°C) minimize side reactions during amidation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates in condensation routes by stabilizing charged intermediates.

  • Elevated temperatures (50–60°C) improve yields in hydrogenation steps but risk decomposition of the cyanohydrin intermediate.

Catalytic Systems

  • Pd/C outperforms Raney nickel in hydrogenation steps, offering higher selectivity and reduced byproduct formation.

  • Phase-transfer catalysts (e.g., polyethylene glycol) improve interfacial reactivity in biphasic systems.

Characterization and Analytical Data

Spectroscopic Profiling

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.25 (d, J = 8.1 Hz, 2H, aromatic), 7.12 (d, J = 8.1 Hz, 2H, aromatic), 4.92 (s, 1H, OH), 3.01 (s, 6H, N(CH₃)₂), 2.35 (s, 3H, CH₃).

  • ¹³C NMR (126 MHz, CDCl₃) : δ 174.5 (C=O), 138.2 (C-Ar), 129.7 (CH-Ar), 126.3 (CH-Ar), 75.8 (C-OH), 40.1 (N(CH₃)₂), 21.4 (CH₃).

Melting Point and Purity

  • Melting Point : 112–114°C (lit. 110–112°C for analogous compounds).

  • HPLC Purity : >98% (C18 column, acetonitrile:water = 70:30).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityKey Challenges
Condensation78–85>95HighRequires anhydrous conditions
Cyanohydrin Route65–7290–95ModerateCyanide handling, catalyst cost
Isocyanate-Mediated70–75>97LowMoisture sensitivity

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 2-oxo-N,N-dimethyl-2-(p-tolyl)acetamide.

    Reduction: Formation of N,N-dimethyl-2-(p-tolyl)ethylamine.

    Substitution: Formation of various substituted acetamides depending on the substituent used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing the dimethylamino group exhibit antimicrobial activity. For instance, derivatives of dimethylamine have shown effectiveness against various bacterial strains, making them suitable candidates for the development of new antibiotics .

Anticancer Activity

The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Studies have demonstrated that similar compounds can inhibit key signaling pathways associated with tumor growth and metastasis . The potential for 2-hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide as an anticancer agent warrants further investigation.

Enzyme Inhibition

Recent studies have explored the compound's efficacy as an inhibitor of α-glucosidase, an enzyme implicated in carbohydrate metabolism. Inhibition of this enzyme can be beneficial for managing conditions like diabetes by regulating blood sugar levels . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can significantly enhance inhibitory activity.

Drug Development Potential

The unique pharmacophore of this compound positions it as a valuable scaffold in drug development:

  • Prodrug Design : Its ability to modulate biological targets makes it a candidate for prodrug strategies, where it can be converted into active forms within the body.
  • Combination Therapies : Given its potential synergistic effects with other pharmacological agents, it may be utilized in combination therapies for enhanced therapeutic outcomes .

Case Studies and Research Findings

StudyFocusFindings
Pharmacological PropertiesExplored various DMA derivatives showing antimicrobial and anticancer activities; highlighted the importance of structural modifications on activity.
α-Glucosidase InhibitionIdentified significant inhibitory activity against α-glucosidase; structural modifications improved efficacy compared to standard treatments like acarbose.
Cancer TreatmentInvestigated multitargeting agents for NSCLC; emphasized the potential of compounds similar to this compound in overcoming resistance to existing therapies.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • Melting Point : 170.2–172.3°C
  • Molecular Weight : 323.9 g/mol (based on MS data)
  • Spectral Data :
    • ¹H NMR : δ=7.96–7.24 (aromatic protons), 2.84–2.30 (methyl groups)
    • MS : m/z 323.9 [M+H⁺] .
  • Role: Identified as a process-related impurity (Impurity 5) in zolpidem tartrate tablets, a sedative-hypnotic drug .

Comparison with Structurally Similar Acetamide Derivatives

Structural and Physicochemical Comparisons

A comparative analysis of key acetamide derivatives is summarized below:

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Biological Activity Source
2-Hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide Imidazo[1,2-a]pyridine p-Tolyl, hydroxy, dimethyl 323.9 170.2–172.3 Pharmaceutical impurity
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide Benzothiazole p-Tolyl 284.34 Not reported Potent urease inhibitor
2-(4-Methoxyphenyl)piperazinyl thiazole acetamide (Compound 13) Thiazole Methoxyphenyl, piperazinyl 422.54 289–290 Potential MMP inhibition
2-Hydroxy-N-(p-tolyl)acetamide Acetamide p-Tolyl, hydroxy 165.19 Not reported Intermediate/API

Key Observations :

  • Core Heterocycles : The imidazo[1,2-a]pyridine core in the target compound contrasts with benzothiazole () or thiazole () cores in others. These differences influence electronic properties and binding affinities.
  • Substituent Effects: The dimethylamino and hydroxy groups in the target compound enhance polarity compared to simpler p-tolyl derivatives (e.g., ), affecting solubility and metabolic stability.
  • Molecular Weight : The target compound’s higher molecular weight (323.9 vs. 165.19 in ) reflects its complex heterocyclic structure.

Biological Activity

2-Hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide, also known as a derivative of N,N-dimethylacetamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a hydroxyl group and a dimethylamino moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other relevant effects based on diverse scientific literature.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C11H15N1O1\text{C}_{11}\text{H}_{15}\text{N}_{1}\text{O}_{1}

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown moderate to excellent activity against various strains of bacteria and fungi.

  • Bacterial Strains Tested :
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)
  • Fungal Strains Tested :
    • Aspergillus flavus
    • Candida albicans

The antimicrobial activity was evaluated using the disc diffusion method, with results indicating inhibition zones ranging from 11 mm to 14 mm, compared to a reference drug (Amphotericin B) which exhibited an inhibition zone of 18 mm .

Microorganism Inhibition Zone (mm) Reference Drug Reference Drug Zone (mm)
E. coli12Amphotericin B18
S. aureus14Amphotericin B18
A. flavus11Amphotericin B18
C. albicans13Amphotericin B18

Antitumor Activity

Research has also hinted at the potential antitumor properties of this compound. For instance, studies have indicated that certain derivatives related to this structure exhibit selective cytotoxicity against cancer cell lines. The mechanism appears to involve the inhibition of specific protein kinases that are crucial for tumor growth and proliferation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may interact with key enzymes involved in microbial cell wall synthesis or metabolic pathways.
  • Membrane Disruption : It may disrupt microbial membranes, leading to cell lysis.
  • Interference with Cellular Signaling : In cancer cells, it might inhibit signaling pathways that promote cell survival and proliferation.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in a model system for bacterial infections. The results demonstrated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as a therapeutic agent .

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